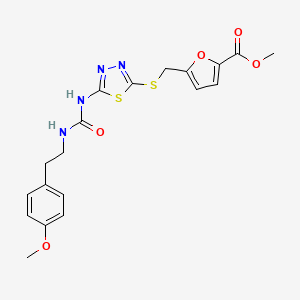
2,5-Dimethoxy-4-pyrrolidin-1-yl-benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethoxy-4-pyrrolidin-1-yl-benzaldehyde is a chemical compound with the molecular formula C13H17NO3 . It appears as a crystal .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1,4-dibromobutane with aniline under the participation of sodium sulfate. The resulting N-phenylpyrrolidane then reacts with dimethylformamide and phosphorus oxychloride. After formylation, the product is obtained .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C13H17NO3/c1-16-12-8-11 (14-5-3-4-6-14)13 (17-2)7-10 (12)9-15/h7-9H,3-6H2,1-2H3 . The molecular weight of the compound is 235.28 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 83-86°C . The compound has a density of 1.125±0.06 g/cm3 .Applications De Recherche Scientifique
Synthesis and Chemical Applications
Synthesis of Derivatives : 2,5-Dimethoxy-4-pyrrolidin-1-yl-benzaldehyde and its derivatives have been synthesized for various applications. For instance, a synthesis process involving the condensation reaction of 2-methylbenzimidazole with 2,5-dimethoxy-1,4-benzenedicarboxaldehyde resulted in a yield of 75.2% under optimal conditions (X. Bin, 2012).
Role in Chiral Ligand Synthesis : The compound has been used in the synthesis of chiral ligands, contributing to the enantioface-differentiating addition of butyllithium to benzaldehyde. This process achieved very high optical purity, demonstrating its significance in asymmetric synthesis (SoaiKenso & MukaiyamaTeruaki, 1978).
Intermediates in Organic Synthesis : It serves as an important intermediate in the synthesis of various organic compounds, such as small molecule anticancer drugs. A rapid and high yield synthetic method for 4-(pyrrolidin-1-ylmethyl)benzaldehyde was established, demonstrating its utility in pharmaceutical synthesis (Binliang Zhang et al., 2018).
Conducting Polymer Synthesis : This compound has also been utilized in the synthesis of conducting polymers. Derivatized bis(pyrrol-2-yl) arylenes, which include variants of this compound, have been synthesized for their low oxidation potentials and stability in conducting forms (G. Sotzing et al., 1996).
Applications in Analytical Chemistry
Fluorescence Sensors : The compound has been used in the development of fluorescence sensors. For example, (S)-binaphthalene-based polymer sensors incorporating a variant of this compound have demonstrated efficacy in direct and visual detection of fluoride ions (Fei Li et al., 2014).
Catalytic Activity Studies : Studies have also focused on the electrocatalytic activity of certain derivatives, such as in the oxidation of benzyl alcohol, offering insights into their potential applications in catalysis (Jin-jin Lu et al., 2014).
Investigation in Kinetics and Mechanisms : Research has been conducted on the kinetics and mechanisms of reactions involving variants of this compound, such as the oxidation of methoxy benzaldehydes, providing valuable information for chemical process optimization (V. Malik et al., 2016).
Propriétés
IUPAC Name |
2,5-dimethoxy-4-pyrrolidin-1-ylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-12-8-11(14-5-3-4-6-14)13(17-2)7-10(12)9-15/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYKEKQDQZMXCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)OC)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24787438 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2475942.png)



![Methyl 2-[6-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B2475946.png)



![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroxyphenyl)methanone](/img/structure/B2475952.png)
![3-benzyl-7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2475954.png)
